molecular formula C25H24N2O4 B376641 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 337505-86-9

2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B376641
CAS No.: 337505-86-9
M. Wt: 416.5g/mol
InChI Key: YYQJEJYXQHIBSA-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, a methoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylmethanol with 3-methoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonitrile group can yield primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (HSO3Cl), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique chromene core and the presence of both methoxy and carbonitrile groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

337505-86-9

Molecular Formula

C25H24N2O4

Molecular Weight

416.5g/mol

IUPAC Name

2-amino-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C25H24N2O4/c1-15-6-8-16(9-7-15)14-30-20-11-10-17(12-22(20)29-2)23-18(13-26)25(27)31-21-5-3-4-19(28)24(21)23/h6-12,23H,3-5,14,27H2,1-2H3

InChI Key

YYQJEJYXQHIBSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC

Origin of Product

United States

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